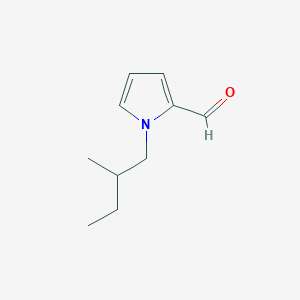
1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde, also known as MBP, is a chemical compound that has gained significant attention in scientific research. This compound is a key component in the synthesis of various drugs and has been found to have numerous biochemical and physiological effects.
Applications De Recherche Scientifique
Supramolecular Chemistry
1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a 1D polymeric topology exhibiting single-molecule magnetic behavior. This highlights the compound's role in the development of supramolecular structures with potential applications in magnetic materials and nanotechnology (Giannopoulos et al., 2014).
Anion Binding and Sensing
Research has explored the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, showing that the anion binding properties of these receptors can be electronically tuned. This property is crucial for stabilizing conformations with high affinity for specific anions, indicating the compound's potential in developing sensors and receptors for biomedical analysis and environmental monitoring (Deliomeroglu et al., 2014).
Organic Synthesis and Functionalization
1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde has been implicated in various synthetic routes for pharmaceuticals, natural compound analogues, and materials science. Its derivatives are used as intermediates in synthesizing oligopyrrole systems, anion receptors, porphyrins, and ligands for metallocomplexes. This highlights its broad applicability in organic synthesis and the development of functional materials (Mikhaleva et al., 2009).
Molecular Structure Analysis
Studies involving 1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde derivatives have contributed significantly to understanding molecular conformations, hydrogen bonding, and intramolecular interactions. This research provides insights into the compound's chemical behavior and interactions, which is vital for designing molecules with desired properties and functionalities (Dubis & Grabowski, 2003).
Propriétés
IUPAC Name |
1-(2-methylbutyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-9(2)7-11-6-4-5-10(11)8-12/h4-6,8-9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLOYEZEAGCOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

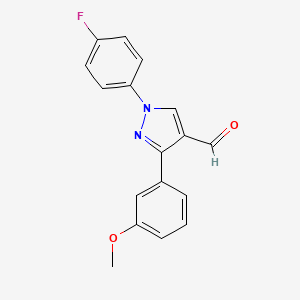
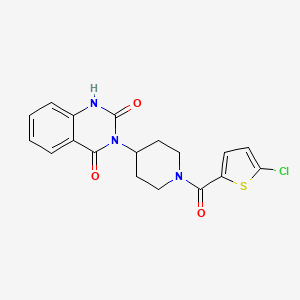
![2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2594967.png)

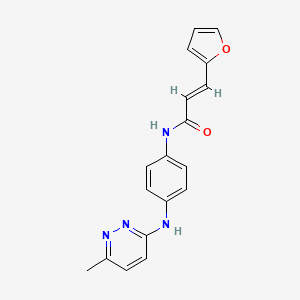
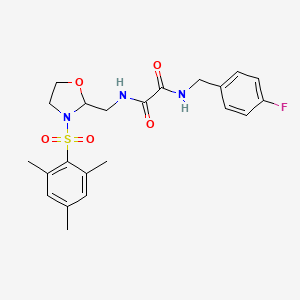

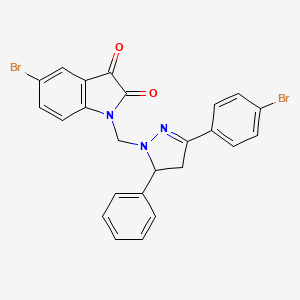
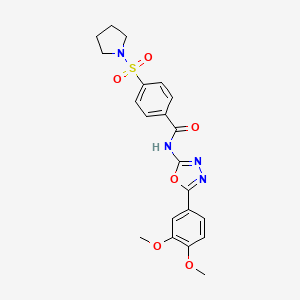
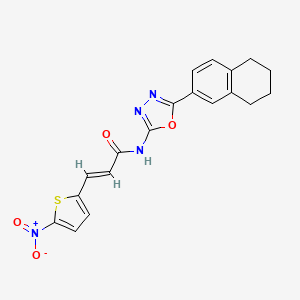
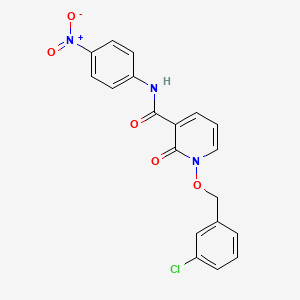


![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)